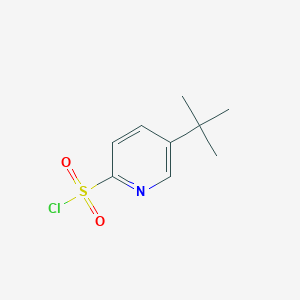
(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(2-trifluoromethylphenyl)pyrimidine, or DHTFP, is a heterocyclic compound with a wide range of applications in both scientific research and industry. It is a white, crystalline solid that has been used as a reagent in organic syntheses, as a catalyst in the production of polymers, and as a dye in the manufacture of pharmaceuticals. DHTFP is an important compound in the field of organic chemistry and has been studied extensively.
Applications De Recherche Scientifique
DHTFP has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as peptides, nucleosides, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. Additionally, DHTFP has been used in the manufacture of pharmaceuticals, as a dye, and as a reagent in organic syntheses.
Mécanisme D'action
The mechanism of action of DHTFP is not yet fully understood. It is believed to act as a proton donor, which means that it can donate a proton to an acceptor molecule. This proton donation can lead to the formation of new bonds or the breaking of existing bonds, which can lead to the formation of new compounds. Additionally, DHTFP can act as an electron acceptor, which means that it can accept electrons from an electron donor molecule. This electron donation can lead to the formation of new compounds or the breaking of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHTFP have not been studied extensively. However, it is known that DHTFP can act as a proton donor and electron acceptor, which means that it can affect the formation of new compounds and the breaking of existing bonds. Additionally, DHTFP has been shown to have antifungal activity, which suggests that it may have other biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
DHTFP has several advantages and limitations when used in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, it is not very soluble in water, which can limit its use in some experiments. Additionally, the mechanism of action of DHTFP is not fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
There are several potential future directions for research on DHTFP. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, researchers could explore its potential applications in the synthesis of new compounds, such as peptides and nucleosides. Additionally, researchers could investigate its potential use as a catalyst in the production of polymers or as a dye in the manufacture of pharmaceuticals. Finally, researchers could explore ways to improve its solubility in water, which would expand its potential applications.
Méthodes De Synthèse
DHTFP can be synthesized through a variety of methods. The most common method is a condensation reaction between 2,4-dihydroxy-5-trifluoromethylbenzoic acid and 2-amino-6-methylpyrimidine. This reaction is carried out in aqueous solution at a temperature of 80-90°C, and the product is isolated by recrystallization. Other methods for synthesizing DHTFP involve the use of various reagents, such as p-toluenesulfonic acid, sodium hydride, and triethylamine.
Propriétés
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-4-2-1-3-6(8)7-5-15-10(18)16-9(7)17/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXPLXCVRECGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isoxazole-5-sulfonic acid methylamide, 95%](/img/structure/B6318284.png)
![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)










![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)